molecular formula C16H14Cl2OS B3025106 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-73-2

3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B3025106
CAS RN: 898781-73-2
M. Wt: 325.3 g/mol
InChI Key: WWSXIOVWESEBJP-UHFFFAOYSA-N
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Description

“3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898781-73-2 and Linear Formula: C16H14Cl2OS . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is represented by the Linear Formula: C16H14Cl2OS . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 sulfur atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone” are not fully detailed in the search results. The compound’s molecular weight is 325.25 .

Scientific Research Applications

Synthesis and Material Science

3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone serves as a precursor in the synthesis of novel polythiophenes, which are important in material science due to their applications in organic electronics and photovoltaics. The synthesis of these polymers involves the incorporation of functional groups that alter their physical properties, such as thermal stability, optical activity, and electrochemical behavior, making them suitable for various applications ranging from semiconductors to solar cells. For instance, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been explored, highlighting the influence of side chain modifications on the polymers' properties, such as glass transition temperature and solvatochromic behavior, which are crucial for their application in smart materials and devices (Tapia et al., 2010).

Advanced Synthesis Techniques

The compound is also involved in advanced synthesis techniques like microwave- and ultrasound-assisted reactions, which offer rapid and efficient pathways to synthesize a variety of chemical structures. These methods are particularly valuable for the production of pharmaceutical intermediates and complex organic molecules, demonstrating the versatility of 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone in facilitating diverse chemical transformations. Research shows that such techniques can be applied for the semisynthesis of natural methoxylated propiophenones, showcasing the compound's utility in organic synthesis and the pharmaceutical industry (Joshi et al., 2005).

Pharmaceutical Intermediates

In pharmaceutical research, derivatives of 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone are used to synthesize key intermediates for drug development. The structural versatility of the compound allows for the creation of various bioactive molecules, contributing to the discovery and development of new therapeutic agents. The synthesis of specific derivatives, such as chiral methyl trans-2,2-dichloro-3-methylcyclopropanecarboxylate, exemplifies the compound's role in generating pharmaceutical intermediates with potential applications in medicinal chemistry (Kovalenko, 2013).

Green Chemistry and Sustainable Synthesis

The application of 3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone extends to green chemistry, where it contributes to the development of environmentally friendly synthetic routes. The focus on sustainable synthesis techniques emphasizes the importance of this compound in reducing the environmental impact of chemical manufacturing. An example includes the synthesis of phloretic acid as an alternative to traditional phenolation methods, showcasing the potential of derivatives in promoting sustainability in chemical synthesis (Trejo-Machin et al., 2017).

Mechanism of Action

The mechanism of action of “3’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is not specified in the search results. Its use in scientific research suggests it may have unique interactions with other substances.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSXIOVWESEBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644399
Record name 1-(3,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone

CAS RN

898781-73-2
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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